![molecular formula C24H23NO5S B4031165 2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4031165.png)
2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate
Overview
Description
2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic compound that features a thiophene ring, an ethoxyphenyl group, and a phenylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of o-hydroxyacetophenone with carbon disulfide and potassium carbonate in the presence of bromoethane, followed by further reactions with 2-acetylthiophene and t-butyl potassium oxide in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiophene ring and the phenylbutanoate moiety may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one: This compound shares the thiophene and oxoethyl groups but has a chromenone ring instead of the phenylbutanoate moiety .
Ethyl 2-amino-4-thiazoleglyoxylate: This compound features a thiazole ring and an amino group, making it structurally similar but functionally different .
Uniqueness
2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the thiophene ring and the phenylbutanoate moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 2-(4-ethoxyanilino)-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-2-29-19-12-10-18(11-13-19)25-20(15-21(26)17-7-4-3-5-8-17)24(28)30-16-22(27)23-9-6-14-31-23/h3-14,20,25H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXXOMIXPOVDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


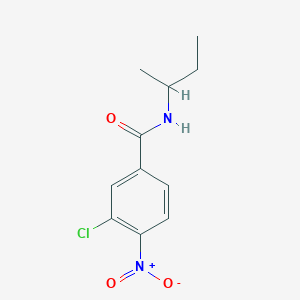
![2-(5-methyl-2-furyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4031089.png)
![N-[4-(aminosulfonyl)benzyl]-2-methoxybenzamide](/img/structure/B4031092.png)
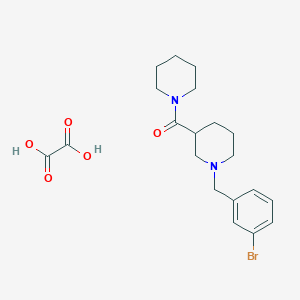
![4-[4-(1,3-thiazol-4-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B4031098.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide](/img/structure/B4031127.png)


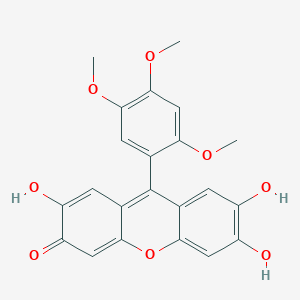
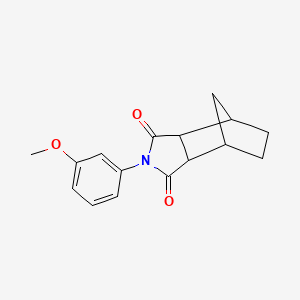
![N-[3-(dimethylamino)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B4031159.png)
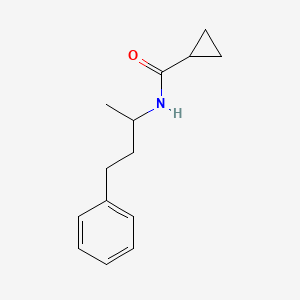
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4031169.png)
